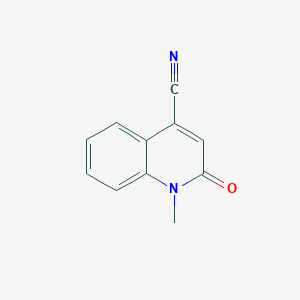

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

1-methyl-2-oxoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-13-10-5-3-2-4-9(10)8(7-12)6-11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZZVKCOABHZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56062-93-2 | |

| Record name | 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives under specific conditions . Another method includes the use of phase-transfer catalysis (PTC) to facilitate the alkylation reactions necessary for the formation of the quinoline ring .

Industrial Production Methods

Industrial production of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and characterization using techniques like NMR and IR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, leading to the formation of dihydroquinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced during the reactions .

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a heterocyclic organic compound with the molecular formula C11H8N2O. It features a quinoline core, consisting of a benzene ring fused with a pyridine ring, with a methyl group at the 1-position (C1), a carbonyl group (C=O) at the 2-position (C2), and a cyano group (C≡N) at the 4-position (C4). This compound is of interest in various fields, particularly medicinal chemistry, because quinoline derivatives often exhibit biological activity.

Scientific Research Applications

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile has applications in several scientific research areas:

- Medicinal Chemistry It serves as a building block for synthesizing novel pharmaceutical agents. The presence of the quinoline moiety is often linked to various biological activities, making this compound a subject of interest in pharmaceutical research.

- Dyes and Pigments Its chemical properties make it useful in the development of dyes and pigments.

- Synthesis of Quinoline Derivatives It serves as a building block for the synthesis of more complex quinoline derivatives, valuable in medicinal chemistry.

- Enzyme Inhibitors and Receptor Antagonists It is used in the study of enzyme inhibitors and receptor antagonists because of its ability to interact with biological targets.

- Antimicrobial, Anticancer, and Anti-inflammatory Agents Quinoline derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Biological Activities

Research indicates that 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile exhibits various biological activities. Compounds with similar structures have demonstrated the following properties:

Interaction Studies

Interaction studies involving 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile are crucial for understanding its biological mechanisms. These studies typically focus on:

- Protein Binding

- Enzyme Inhibition

- Receptor Modulation

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal functions and leading to cell death in the case of antimicrobial or anticancer activities .

Comparison with Similar Compounds

Quinoline Derivatives with Carboxylic Acid Substituents

Example Compounds :

- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 62542-44-3; Similarity: 0.96)

- 5-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1617517-82-4; Similarity: 0.95)

Key Insight : Replacing the nitrile with a carboxylic acid improves water solubility but may alter target specificity. The nitrile group in the parent compound could enhance membrane permeability .

Pyridine-Based Analogs

Example Compound :

- 1-Butyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 39108-47-9; Molecular Formula: C₁₁H₁₄N₂O₂) .

Halogenated and Cyclopropyl-Modified Derivatives

Example Compound :

- 7-Bromo-1-cyclopropyl-6-fluoro-8-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile (Compound 49 in ).

Key Insight: Halogenation (Br, F) and cyclopropyl substitution improve antibacterial efficacy by enhancing DNA gyrase binding, addressing fluoroquinolone resistance .

Isoquinoline and Pyrrolidine-Fused Derivatives

Example Compounds :

- 1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid (CAS: 34014-51-2) .

- 1,2-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)quinoline-6-carbonitrile (Molecular Weight: 267.33 g/mol) .

Key Insight: Structural complexity (e.g., fused rings) in analogs like Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate (MW: 245 g/mol) may improve binding to neurological targets but complicates synthesis .

Biological Activity

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a heterocyclic organic compound characterized by a quinoline ring system. Its structure includes a methyl group at the first position, a carbonyl group at the second position, and a cyano group at the fourth position. This unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile. In vitro assays conducted on the MCF-7 breast cancer cell line demonstrated significant cytotoxic effects. The compound was tested alongside standard anticancer drugs, showing comparable or superior activity levels.

Table 1: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison with Doxorubicin (IC50 = 0.5 µM) |

|---|---|---|

| 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile | 0.3 | Higher efficacy |

| Doxorubicin | 0.5 | Reference drug |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it has potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Bacillus cereus | 20 |

The biological activity of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile is attributed to its ability to interfere with biochemical pathways involved in cell proliferation and inflammation. It is believed to act by:

- Inhibition of DNA synthesis : The compound may interact with DNA polymerases, disrupting replication in cancer cells.

- Antioxidant activity : It may scavenge free radicals, reducing oxidative stress in cells.

- Modulation of inflammatory pathways : The compound has shown potential to inhibit pro-inflammatory cytokines.

Study on Anticancer Effects

A study published in MDPI evaluated various quinoline derivatives, including 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile, for their anticancer properties using the MTT assay on the MCF-7 cell line. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value lower than many existing chemotherapeutic agents .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial efficacy of this compound against several bacterial strains using standard broth dilution methods. The study concluded that it possesses considerable antibacterial properties, particularly against Staphylococcus aureus and E. coli .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology:

- Route 1: Cyclocondensation of substituted anilines with β-ketonitriles under acidic conditions (e.g., acetic acid, 80°C, 12 hrs), achieving yields of 45–60% .

- Route 2: Microwave-assisted synthesis using ethanol as solvent, reducing reaction time to 2–3 hrs with comparable yields (50–65%) .

- Critical Factors: Solvent polarity, temperature, and catalyst choice (e.g., triethylamine vs. pyridine) significantly impact regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

- Methodology:

- XRD Analysis: Resolve tautomeric ambiguity (e.g., lactam vs. enol forms) using single-crystal X-ray diffraction. Key bond lengths (C=O: ~1.22 Å, C–N: ~1.35 Å) confirm the lactam configuration .

- Spectroscopy:

- NMR: NMR peaks at δ 8.2–8.5 ppm (aromatic protons) and δ 3.4–3.6 ppm (N–CH) .

- IR: Stretching vibrations at 2220 cm (C≡N) and 1680 cm (C=O) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodology:

- Solubility: Test in DMSO (high solubility, >50 mg/mL), ethanol (moderate, ~20 mg/mL), and water (<1 mg/mL) .

- Stability: Degrades at pH < 3 (acidic hydrolysis of nitrile) and >10 (lactam ring opening). Store at 4°C in inert atmosphere for long-term stability .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactive sites for functionalization?

- Methodology:

- Computational Setup: Use B3LYP/6-311G(d,p) to calculate HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps. The nitrile group and lactam oxygen are electrophilic hotspots .

- Validation: Compare computed IR/NMR spectra with experimental data (RMSD < 5%) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?

- Methodology:

- Assay Validation: Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted PDEs) and buffer conditions (Mg concentration affects binding) .

- Structural Analogues: Test derivatives (e.g., 4-cyano vs. 4-carboxylate) to isolate pharmacophore contributions. Activity loss in carboxylate analogues suggests nitrile’s role in H-bonding .

Q. How can crystallographic data explain discrepancies in reported melting points (e.g., 210–225°C)?

- Methodology:

- Polymorph Screening: Recrystallize from solvents like acetonitrile (Form I, mp 215°C) vs. DMF (Form II, mp 222°C). Use DSC and PXRD to confirm polymorphic transitions .

Q. What in silico approaches predict metabolic pathways and toxicity risks for this compound?

- Methodology:

- ADMET Prediction: Use tools like SwissADME to identify cytochrome P450 substrates (e.g., CYP3A4-mediated oxidation of methyl group).

- Toxicity Alerts: Nitrile group flagged for potential hepatotoxicity; validate with in vitro HepG2 assays .

Q. How to design structure-activity relationship (SAR) studies for neuroactive derivatives targeting AMPA receptors?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.